molecular formula C21H21N5O4S B2411272 N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921858-70-0

N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No. B2411272
CAS RN: 921858-70-0
M. Wt: 439.49
InChI Key: DWPMWRJTPFRLTC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Triazole derivatives, including compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, have shown promising antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011).

Anti-inflammatory Activity

  • Novel triazole derivatives, including structurally similar compounds, have been synthesized and investigated for in vitro and in vivo anti-inflammatory activities. These compounds have shown significant anti-inflammatory effects, with some exhibiting improved gastrointestinal safety profiles and potent inhibitory activity against p38α MAP kinase (Tariq et al., 2018).

Cytotoxicity Testing

  • Related compounds have been tested for their cytotoxic potency on human cancer cell lines, discussing the relationships between their structure and antitumor activity. Some derivatives have shown considerable anticancer activity against specific cancer cell lines (Balewski et al., 2020).

Antioxidant Activity

  • Benzothiazole derivatives, which are structurally related, have been evaluated for antioxidant activity. Certain derivatives have exhibited good efficacy in various antioxidant assays, such as DPPH radical scavenging and lipid peroxide inhibition (Koppireddi et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-2-28-16-6-4-15(5-7-16)25-9-10-26-20(25)23-24-21(26)31-12-19(27)22-14-3-8-17-18(11-14)30-13-29-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPMWRJTPFRLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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